Ethyl 4-cyano-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
ethyl 4-cyano-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)11-6-9-8(7-13)4-3-5-10(9)14-11/h3-6,14H,2H2,1H3 |
InChI Key |
WNNIWIDWIHSDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2N1)C#N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Ethyl 4 Cyano 1h Indole 2 Carboxylate
Reactivity of the Indole (B1671886) Nucleus
The indole ring system is characteristically electron-rich, predisposing it to a range of chemical reactions. However, the presence of two significant electron-withdrawing groups—the cyano function at C4 and the ester at C2—profoundly modulates this intrinsic reactivity by reducing the electron density of the heterocyclic ring.
Electrophilic Substitution Patterns and Regioselectivity
The indole nucleus is known for its high reactivity towards electrophiles, with substitution typically occurring at the C3 position due to its superior nucleophilicity. orgsyn.org For Ethyl 4-cyano-1H-indole-2-carboxylate, the scenario is more complex. The powerful electron-withdrawing effects of both the C2-ester and the C4-cyano group significantly deactivate the entire indole ring towards electrophilic attack, requiring more forcing conditions than for simple indoles.
The regioselectivity of any potential substitution is governed by competing directing effects. The indole nitrogen lone pair directs electrophiles primarily to the C3 position. Conversely, the C4-cyano group would direct an incoming electrophile to a meta position, such as C5 or C7. Studies on the intramolecular Friedel-Crafts acylation of other 4-substituted indoles have demonstrated that while the C3 position is kinetically favored, cyclization onto the C5 position is also possible and can become the exclusive pathway depending on the substrate and reaction conditions. nih.gov For this compound, electrophilic substitution remains challenging, but if achieved, would likely result in a mixture of products, with the C3 and C5 positions being the most probable sites of attack.
Nucleophilic Reactivity and Functionalization
While the electron-rich indole core is generally unreactive towards nucleophiles, its reactivity can be enhanced by the presence of electron-withdrawing substituents. The most common nucleophilic reaction involving indole-2-carboxylates is N-functionalization. The indole N-H proton is acidic and can be readily removed by a base to form an indolide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. mdpi.comclockss.org For instance, the parent compound, ethyl indole-2-carboxylate (B1230498), undergoes efficient N-alkylation with reagents like allyl bromide or benzyl (B1604629) bromide in the presence of potassium carbonate or aqueous potassium hydroxide (B78521). mdpi.comclockss.org This pathway is directly applicable to the 4-cyano derivative.
| Alkylating Agent | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Allyl Bromide | aq. KOH | Acetone | 20 °C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |
| Benzyl Bromide | aq. KOH | Acetone | 20 °C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |
| Ethyl Bromoacetate | K₂CO₃ | MeCN | Reflux, 48h | Ethyl 1-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate | clockss.org |
Oxidative Transformation Pathways
The oxidation of indoles can yield a variety of products, including oxindoles, 3-hydroxyindoles, or result in the cleavage of the C2-C3 double bond. researchgate.net The outcome is highly dependent on the oxidant and the substitution pattern of the indole. For ethyl indole-2-carboxylate derivatives, the C3 position is a primary site for oxidative functionalization. A reaction sequence involving a Vilsmeier-Haack formylation followed by a Baeyer-Villiger oxidation can convert indole-2-carboxylates into the corresponding 3-hydroxyindole-2-carboxylates. researchgate.net
Furthermore, oxidation of 1,2-disubstituted indoles with lead tetra-acetate has been shown to produce 3-acetoxy derivatives. researchgate.net However, similar oxidation of ethyl indole-2-carboxylate itself resulted in an acetoxylated 3,3′-bi-indolyl product, indicating a more complex reaction pathway. researchgate.net The presence of the deactivating 4-cyano group in this compound would likely render the ring more resistant to oxidation compared to its unsubstituted counterpart.
Reductive Chemistry of the Indole Ring
The indole ring can be selectively reduced to the corresponding indoline (B122111) (2,3-dihydroindole) system. This transformation is significant in medicinal chemistry for accessing different molecular scaffolds. clockss.org Common methods include catalytic hydrogenation or chemical reduction. A notable method involves the use of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex, in the presence of trifluoroacetic acid, which has been effective for reducing various indole compounds. google.com More recent developments include metal-free catalytic reductions. researchgate.net
A critical consideration for the reduction of this compound is chemoselectivity. The reaction conditions must be chosen carefully to avoid the simultaneous reduction of the ethyl ester and the cyano group. While the cyano group can be reduced to an amine and the ester to an alcohol, specific conditions can often be found to selectively reduce the C2=C3 double bond of the indole nucleus while preserving the other functionalities.
Reactivity of the Ethyl Carboxylate Moiety
The ethyl carboxylate group at the C2 position is a versatile handle for further synthetic modifications, with its most fundamental reaction being hydrolysis.
Hydrolysis Reactions to Carboxylic Acids
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-Cyano-1H-indole-2-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. libretexts.org
Studies on the parent ethyl indole-2-carboxylate show that heating under reflux with an alkali hydroxide solution, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), effectively yields the carboxylate salt. orgsyn.orgmdpi.com Subsequent acidification of the reaction mixture liberates the free carboxylic acid. libretexts.org This procedure is highly reliable and is expected to proceed in high yield for the 4-cyano derivative, as the cyano group is stable under these conditions. The resulting 4-Cyano-1H-indole-2-carboxylic acid is a key intermediate for the synthesis of amides, other esters, and various heterocyclic systems. bldpharm.comsigmaaldrich.com
| Substrate | Reagent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH | Acetone | Reflux, 1h | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | aq. KOH | Acetone | Reflux, 1h | 1-Benzyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl 1H-indole-2-carboxylate | NaOH | Methanol (B129727) | 35-40 °C | 1H-Indole-2-carboxylic acid | rjpbcs.com |
Transesterification Processes
The ethyl ester group of this compound is susceptible to transesterification, a process that exchanges the ethyl group for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base.
Base-catalyzed transesterification is often efficient. For instance, in a reaction analogous to that of ethyl indole-2-carboxylate, treatment with sodium methoxide (B1231860) (NaOMe) in methanol would be expected to convert the ethyl ester into the corresponding methyl ester, Mthis compound. mdpi.com The reaction proceeds via nucleophilic attack of the methoxide ion on the ester carbonyl carbon. Using a large excess of the new alcohol (e.g., methanol) as the solvent drives the equilibrium toward the desired product. mdpi.com
Acid-catalyzed transesterification is also a viable method, typically employing an acid catalyst like sulfuric acid or hydrochloric acid in an excess of the desired alcohol.
| Reactant | Reagent/Catalyst | Solvent | Expected Product |
| This compound | Sodium Methoxide (NaOMe) | Methanol | Mthis compound |
| This compound | Propanol / H₂SO₄ | Propanol | Propyl 4-cyano-1H-indole-2-carboxylate |
Amidation and Hydrazinolysis of the Ester Group
The ester functional group can be converted into amides or hydrazides through reaction with amines or hydrazine (B178648), respectively.
Hydrazinolysis: This reaction involves treating the ethyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). For the parent compound, ethyl indol-2-carboxylate, this transformation readily yields the corresponding carbohydrazide. mdpi.comresearchgate.net Similarly, this compound is expected to react with hydrazine hydrate to produce 4-Cyano-1H-indole-2-carbohydrazide. This hydrazide is a versatile intermediate for synthesizing other heterocyclic compounds. researchgate.net
Amidation: The conversion of the ester to an amide (aminolysis) by direct reaction with an amine is possible but often requires high temperatures and pressures. A more common and milder approach involves a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid (4-Cyano-1H-indole-2-carboxylic acid). Subsequently, this carboxylic acid is coupled with a primary or secondary amine using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base. nih.govarkat-usa.org
| Transformation | Reactant | Reagent(s) | Expected Product |
| Hydrazinolysis | This compound | Hydrazine Hydrate | 4-Cyano-1H-indole-2-carbohydrazide |
| Amidation (Two-step) | 4-Cyano-1H-indole-2-carboxylic acid | Amine (R-NH₂), EDC, HOBt | N-alkyl-4-cyano-1H-indole-2-carboxamide |
Reactivity of the Cyano Functional Group
The cyano group at the C-4 position is a versatile functional handle that can participate in hydrolysis, addition, and cyclization reactions.
Nitrile Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the nitrile group can be performed under either acidic or basic conditions. The reaction proceeds in two stages: initial hydration to form a carboxamide intermediate (4-Carbamoyl-1H-indole-2-carboxylate), followed by further hydrolysis to the carboxylic acid.
However, the conditions required for nitrile hydrolysis (heating with aqueous acid or base) are also conducive to the hydrolysis of the ethyl ester at the C-2 position. Therefore, selective hydrolysis of the nitrile without affecting the ester is challenging. It is more probable that both functional groups will react, leading to the formation of 1H-indole-2,4-dicarboxylic acid.
Acidic Hydrolysis: Heating with an aqueous acid like hydrochloric acid (HCl) would yield the dicarboxylic acid and ammonium (B1175870) chloride.
Basic Hydrolysis: Refluxing with an aqueous base such as sodium hydroxide (NaOH) would produce the disodium (B8443419) salt of the dicarboxylic acid and ammonia (B1221849) gas. Subsequent acidification would be required to obtain the free 1H-indole-2,4-dicarboxylic acid.
Addition Reactions to the Nitrile (e.g., Aza-Henry, Aza-Knoevenagel)
The carbon-nitrogen triple bond of the cyano group is electrophilic and can undergo nucleophilic addition reactions.
Aza-Henry Reaction: This reaction involves the addition of a nitroalkane carbanion to the nitrile. In a process demonstrated for other aromatic nitriles, a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can deprotonate a nitroalkane (e.g., nitromethane), and the resulting nucleophile attacks the nitrile carbon. acs.org For this compound, this would lead to a β-nitro enamine intermediate. The reaction has been effectively applied to indole-2-carbonitriles to synthesize more complex heterocyclic systems. rsc.orgresearchgate.net
Aza-Knoevenagel Reaction: This is an analogous reaction involving the addition of a carbanion from an active methylene (B1212753) compound, such as diethyl malonate. rsc.orgresearchgate.net A base is used to generate the malonate enolate, which then adds to the cyano group. This type of reaction provides a pathway to enamines that are valuable synthetic intermediates.
| Reaction Name | Nucleophile Source | Base / Catalyst | Expected Intermediate Product Type |
| Aza-Henry | Nitromethane | DBU | β-Nitro enamine |
| Aza-Knoevenagel | Diethyl Malonate | DBU / NaOEt | Enamine dicarboxylate |
Cyclization Reactions Involving the Cyano Group
The cyano group can participate as an electrophile in intramolecular cyclization reactions to form new rings. The viability of such reactions depends on the presence of a suitably positioned internal nucleophile.
For example, studies on other heterocyclic systems have shown that substrates containing both an alkyne and a tethered cyano group can undergo base-promoted intramolecular cyclization, where the cyano group is attacked by a nucleophile generated in situ, leading to the formation of a fused pyridine (B92270) ring. acs.org
Furthermore, the cyano group is a key component in the synthesis of fused heterocyclic systems. A prominent example is the synthesis of quinazolines from 2-aminobenzonitriles. mdpi.comorganic-chemistry.orgnih.gov In these reactions, the cyano group and an adjacent amino group on an aromatic ring act as the building blocks for the new heterocyclic ring. While this compound does not possess this ortho-amino nitrile arrangement, this highlights the synthetic potential of the cyano group in constructing fused rings should the indole core be appropriately modified, for instance, by introducing a nucleophilic side chain at the C-5 position.
Computational and Theoretical Investigations of Ethyl 4 Cyano 1h Indole 2 Carboxylate
Electronic Structure Elucidation and Analysis
The electronic structure of a molecule dictates its physical and chemical properties. Through various computational methodologies, a detailed picture of the electron distribution and energy levels within Ethyl 4-cyano-1H-indole-2-carboxylate can be constructed.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the geometric and electronic properties of molecular systems. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its optimized molecular structure. materialsciencejournal.org These calculations provide precise bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.
DFT is also instrumental in vibrational analysis. The theoretical infrared (IR) spectrum can be computed, and the vibrational frequencies corresponding to specific functional groups (e.g., the C≡N stretch of the cyano group, the C=O stretch of the ester) can be assigned. materialsciencejournal.org This theoretical spectrum serves as a valuable reference for the interpretation of experimental spectroscopic data.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) provide a fundamental starting point, but more advanced, electron-correlation methods are necessary for higher accuracy.
Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. aps.org Methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can provide benchmark-quality data, though at a significant computational expense. aps.orgaps.org For a molecule like this compound, these high-level calculations can be used to refine the energies of different conformers, calculate precise electronic properties, and serve as a reference to validate the results obtained from more cost-effective DFT methods. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized over the electron-rich indole (B1671886) ring system, while the LUMO may be distributed over the electron-withdrawing cyano and carboxylate groups. materialsciencejournal.org This distribution dictates how the molecule interacts with other reagents.
Interactive Table: Illustrative Frontier Molecular Orbital Energies Note: These values are representative for indole derivatives and are for illustrative purposes.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| Energy Gap | 4.4 | HOMO-LUMO Gap |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.net
Different colors on the MEP surface represent different potential values:
Red: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. For this compound, these areas would be expected around the oxygen atoms of the carboxylate group and the nitrogen of the cyano group. researchgate.net
Blue: Regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. This is often observed around hydrogen atoms, particularly the N-H proton of the indole ring.
Green/Yellow: Regions of intermediate or near-zero potential.
The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting non-covalent interactions, such as hydrogen bonding. chemrxiv.org
Aromaticity is a fundamental concept in chemistry, and several computational methods exist to quantify it. For the indole ring system in this compound, these assessments can confirm and quantify its aromatic character.
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at a specific point, usually the center of a ring. A significant negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current.
Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.
These calculations would likely confirm the high aromaticity of the fused pyrrole (B145914) and benzene (B151609) rings within the indole core of the molecule.
Excited State Properties and Photophysical Characterization
The study of excited states is crucial for understanding a molecule's response to light, including its absorption and emission properties (fluorescence). Indole derivatives are well-known for their fluorescent properties. nih.gov Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to investigate the electronic transitions that give rise to these properties.
Calculations on related 4-cyanoindole (B94445) structures have shown that the lowest excited singlet state is typically the ¹Lₐ state, which is characterized by a significant change in dipole moment upon excitation. researchgate.net This change indicates a redistribution of electron density in the excited state. The photophysical properties, such as the absorption wavelength (λ_max), molar extinction coefficient, and fluorescence quantum yield, are influenced by the substituents on the indole core. nih.govresearchgate.net The presence of the electron-withdrawing cyano and ethyl carboxylate groups on the indole scaffold is expected to modulate these properties. For instance, the cyano group often leads to a red-shift in the absorption and emission spectra. The excited-state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another key parameter that can be investigated. For 4-cyanoindole, this lifetime has been determined to be around 11 nanoseconds. researchgate.net
Interactive Table: Representative Photophysical Data for Cyanoindole Derivatives Note: Data is based on studies of related 4-cyanoindole compounds and serves as an illustrative example.
| Property | Value | Unit |
|---|---|---|
| Absorption Max (λ_max) | ~300 | nm |
| Molar Extinction Coefficient | ~6000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield | ~0.4 | - |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. For indole derivatives such as this compound, TD-DFT calculations are instrumental in understanding their photophysical behavior. These calculations can predict the energies of electronic transitions, which are fundamental to the absorption and emission of light.
Research on related indole derivatives, such as 4-cyanotryptophan (B8074655) (4-CN-Trp), has demonstrated the effectiveness of TD-DFT in evaluating electronically excited states. functmaterials.org.ua The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. For instance, the B3LYP functional with a cc-pVDZ basis set has been shown to provide a good comparison with experimental absorption spectra for 4-CN-Trp in a solvated environment. functmaterials.org.ua
The electronic transitions in indole and its derivatives are typically characterized as involving the two lowest singlet excited states, ¹Lₐ and ¹Lₑ. ru.nlrsc.orgnih.gov The relative ordering and energy gap between these states are highly sensitive to the nature and position of substituents on the indole ring. chemrxiv.org For this compound, the presence of two electron-withdrawing groups, the cyano group at the 4-position and the ethyl carboxylate group at the 2-position, is expected to significantly influence the energies of these excited states.
Prediction of Absorption and Emission Spectra
Theoretical predictions of absorption and emission spectra for this compound can be derived from TD-DFT calculations. These predictions are essential for understanding the molecule's interaction with light and its potential as a chromophore or fluorophore. The absorption spectrum is related to the vertical excitation energies from the ground state to various excited states, while the emission spectrum corresponds to the energy difference between the lowest excited state and the ground state.
Studies on 4-substituted indoles have shown that electron-withdrawing groups (EWGs) cause a bathochromic (red) shift in the absorption and emission spectra relative to the parent indole molecule. nih.gov For example, 4-cyanoindole exhibits the most red-shifted absorption and emission spectra among all cyano-substituted indoles. nih.gov This effect is attributed to the stabilization of the excited state by the EWG. Similarly, 4-formyltryptophan and 4-nitrotryptophan, which also have EWGs at the 4-position, can be excited by visible light. nih.gov
Based on these findings, it is predicted that this compound will also exhibit red-shifted absorption and emission spectra. The presence of the additional electron-withdrawing ethyl carboxylate group at the 2-position is likely to further enhance this shift. The predicted spectral properties are summarized in the table below, based on trends observed in related compounds.
| Property | Predicted Characteristic | Rationale |
| Absorption Maximum (λmax) | Red-shifted compared to indole | Presence of electron-withdrawing cyano and ethyl carboxylate groups. nih.gov |
| Emission Maximum (λem) | Red-shifted compared to indole | Stabilization of the excited state by electron-withdrawing groups. nih.gov |
| Fluorescence Quantum Yield | Potentially high | 4-cyanotryptophan, a similar compound, exhibits a high quantum yield. functmaterials.org.ua |
Vibronic Coupling Effects in Spectroscopic Predictions
For a more accurate prediction of spectroscopic properties, it is often necessary to consider vibronic coupling effects, which are the interactions between electronic and vibrational motions in a molecule. In indole and its derivatives, the ¹Lₐ and ¹Lₑ excited states can be close in energy, leading to significant vibronic coupling between them. ru.nlrsc.orgnih.gov This coupling can influence the intensity and shape of absorption and emission bands.
Theoretical models that incorporate vibronic coupling, such as the Franck-Condon and Herzberg-Teller approximations, can provide more detailed and accurate spectral predictions. rsc.orgresearchgate.net These models account for the changes in molecular geometry upon electronic excitation and the dependence of the transition dipole moment on the nuclear coordinates. For the parent indole molecule, theoretical studies have shown that vibronic coupling can lead to the appearance of bands in the spectrum that would otherwise be forbidden. ru.nlrsc.org
In the case of this compound, the strong electron-withdrawing nature of the substituents may alter the energy landscape of the excited states, potentially enhancing or diminishing the vibronic coupling effects observed in indole. The extent of this influence would depend on how the substituents affect the geometries and vibrational modes of the ground and excited states.
Influence of Substituents on Electronic and Photophysical Properties
The electronic and photophysical properties of this compound are significantly modulated by the cyano and ethyl carboxylate substituents on the indole ring.
Analysis of Electron-Withdrawing and Electron-Donating Group Effects
Both the cyano group at the 4-position and the ethyl carboxylate group at the 2-position are classified as electron-withdrawing groups (EWGs). studypug.com EWGs decrease the electron density of the aromatic ring system to which they are attached. This has several important consequences for the electronic and photophysical properties of the molecule.
The presence of EWGs generally leads to a narrowing of the HOMO-LUMO gap, which is the energy difference between the highest occupied molecular orbital and the lowest unoccupied molecular orbital. chemrxiv.org A smaller HOMO-LUMO gap typically results in a red-shift of the absorption and emission spectra, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In contrast, electron-donating groups (EDGs), such as alkyl or amino groups, increase the electron density of the aromatic ring and tend to cause a hypsochromic (blue) shift in the spectra. nih.govstudypug.com The table below summarizes the expected effects of the substituents in this compound.
| Substituent | Position | Electronic Nature | Expected Effect on Spectra |
| Cyano | 4 | Strong Electron-Withdrawing | Significant red-shift nih.gov |
| Ethyl Carboxylate | 2 | Moderately Electron-Withdrawing | Red-shift |
Correlation with Electrophilicity and Reactivity
The presence of electron-withdrawing groups increases the electrophilicity of the indole ring. studypug.com Indole itself is an electron-rich aromatic system and readily undergoes electrophilic substitution, primarily at the C3 position. researchgate.netpearson.com However, the introduction of EWGs deactivates the ring towards electrophilic attack.
For this compound, the electron density at all positions of the indole ring is reduced, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted indole. The C3 position, while still generally the most nucleophilic in indoles, will be significantly less so in this compound.
Conversely, the reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for the indole ring system. The increased electrophilicity can also influence the acidity of the N-H proton, making it more acidic than in the parent indole.
Advanced Analytical Methodologies for Structural Elucidation of Ethyl 4 Cyano 1h Indole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For Ethyl 4-cyano-1H-indole-2-carboxylate, the spectrum displays distinct signals for the aromatic protons on the indole (B1671886) core, the protons of the ethyl ester group, and the N-H proton of the indole ring. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows characteristic chemical shifts (δ) and coupling constants (J). nih.gov
The broad singlet for the N-H proton at δ 9.14 ppm is typical for an indole N-H that is not involved in significant hydrogen bonding in a non-polar solvent. nih.gov The aromatic region shows signals for H-5, H-6, and H-7 on the benzene (B151609) portion of the indole ring, along with the H-3 proton on the pyrrole (B145914) ring. The quartet at δ 4.45 ppm and the triplet at δ 1.44 ppm are characteristic of the ethyl ester group. nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | 9.14 | s (broad) | - |
| H-7 | 7.67 | d | 8.41 |
| H-5 | 7.55 | d | 6.56 |
| H-3 | 7.41 | s | - |
| H-6 | 7.38 | t | 8.41 |
| -OCH₂CH₃ | 4.45 | q | 7.32 |
| -OCH₂CH₃ | 1.44 | t | 7.32 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the electron-withdrawing nature of the cyano and carboxylate groups, the carbon atoms of the indole ring, particularly C-4, are significantly affected. The spectrum would show distinct signals for the two carbons of the ethyl group, the ester carbonyl carbon, the nitrile carbon, and the eight carbons of the indole core. Based on established chemical shift ranges, the ester carbonyl (C=O) would appear significantly downfield (around 160-162 ppm), while the cyano carbon (-C≡N) would resonate around 117-119 ppm. The aromatic carbons would appear in the typical range of 100-140 ppm.
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |
|---|---|
| C=O | 160 – 162 |
| C-7a | 137 – 139 |
| C-2 | 133 – 135 |
| C-3a | 127 – 129 |
| C-6 | 126 – 128 |
| C-5 | 124 – 126 |
| C-7 | 111 – 113 |
| C≡N | 117 – 119 |
| C-3 | 108 – 110 |
| C-4 | 101 – 103 |
| -OCH₂CH₃ | 61 – 63 |
| -OCH₂CH₃ | 14 – 16 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show a clear cross-peak between the -OCH₂ - protons and the -CH₃ protons of the ethyl group. In the aromatic region, a cross-peak between H-5 and H-6, and between H-6 and H-7 would confirm their connectivity in the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals of all protonated carbons. For instance, the proton signal at δ 7.41 ppm would show a cross-peak to the C-3 carbon signal, and the aromatic proton signals (H-5, H-6, H-7) would correlate to their respective carbon signals (C-5, C-6, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds), which is critical for connecting different parts of the molecule. Key expected correlations for confirming the structure would include:
A correlation from the H-3 proton to the C-2, C-3a, and C-4 carbons.
Correlations from the H-5 proton to C-3a, C-4, and C-7.
A crucial correlation from the H-5 proton to the cyano carbon (C≡N) would definitively place the nitrile group at the C-4 position.
Correlations from the -OCH₂ - protons of the ethyl group to the ester carbonyl carbon (C=O) and the C-2 carbon of the indole ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the H-3 proton and the H-5 proton, confirming the regiochemistry of the indole ring substituents.
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) provides high-resolution structural information on materials in their solid, crystalline form. This technique is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—which can have significant impacts on a material's physical properties. For this compound, ssNMR could be used to:
Identify and characterize different polymorphs.
Determine the number of unique molecules in the asymmetric unit of a crystal lattice, as magnetically inequivalent molecules will give rise to distinct sets of NMR signals.
Probe intermolecular interactions, such as hydrogen bonding involving the indole N-H group, by observing changes in chemical shifts and through specific dipolar coupling-based experiments.
The Gauge-Including Atomic Orbital (GIAO) method is a quantum chemical approach used to predict NMR isotropic shielding constants, which can be converted into chemical shifts. This computational tool is highly valuable for confirming structural assignments, especially for complex molecules or when experimental data is ambiguous. The process involves:
Optimizing the 3D geometry of the molecule using methods like Density Functional Theory (DFT).
Performing the GIAO calculation on the optimized structure to compute the magnetic shielding for each nucleus.
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
For this compound, comparing the GIAO-predicted ¹H and ¹³C chemical shifts with the experimental values would provide strong validation of the assigned structure. Discrepancies between predicted and experimental shifts can often highlight conformational effects or specific solvent interactions not accounted for in the gas-phase computational model.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution MS, which provides nominal integer masses, HRMS can measure m/z values to three or four decimal places. This high precision allows for the determination of a unique elemental composition.
For this compound, the molecular formula is C₁₂H₁₀N₂O₂. The theoretical exact mass of its protonated molecular ion ([M+H]⁺) is calculated to be 215.0815. An experimental HRMS measurement yielding a value that matches this theoretical mass within a very small error margin (typically < 5 ppm) provides definitive proof of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.
| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₂H₁₀N₂O₂ | [M+H]⁺ | 215.0815 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of a molecule by analyzing the fragmentation of a selected precursor ion. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is dictated by the molecule's inherent chemical stability and the presence of specific functional groups.
The fragmentation of even-electron ions, such as the [M+H]⁺ species generated via soft ionization, often involves the elimination of small, stable neutral molecules. nih.gov In the case of this compound, the fragmentation pathways are predicted to be influenced by the ethyl ester, the cyano group, and the indole ring.
Key fragmentation pathways for esters typically involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this molecule, the most likely initial fragmentation steps would include:
Loss of ethylene (B1197577) (C₂H₄): A common rearrangement for ethyl esters, leading to the formation of a carboxylic acid fragment ion.
Loss of ethanol (B145695) (C₂H₅OH): Resulting from the cleavage of the ester bond.
Loss of the ethoxy radical (•OC₂H₅): Followed by the loss of carbon monoxide (CO).
The stable aromatic indole core is expected to remain largely intact during initial fragmentation events. The cyano group may participate in more complex rearrangements or be retained on the major fragments. The analysis of these fragmentation patterns allows for the confirmation of the ethyl ester moiety and its connection to the indole-2-position. researchgate.net
Table 1: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Neutral Loss |
| 215.08 | 187.05 | 28.03 | Ethylene (C₂H₄) |
| 215.08 | 171.05 | 44.03 | Acetaldehyde (C₂H₄O) |
| 215.08 | 169.03 | 46.02 | Ethanol (C₂H₅OH) |
| 215.08 | 142.03 | 73.05 | Carbon dioxide + Ethylene (CO₂ + C₂H₄) |
Note: The m/z values are theoretical and based on the expected fragmentation of the protonated molecule.
Soft Ionization Techniques (e.g., ESI, MALDI-TOF)
Soft ionization techniques are crucial for analyzing thermally labile molecules like this compound, as they impart minimal excess energy, thus preserving the molecular ion.
Electrospray Ionization (ESI): ESI is a widely used technique that generates ions from a solution. For this compound, ESI in positive ion mode would readily produce the protonated molecule, [M+H]⁺. nih.gov The nitrogen atom of the indole ring is a likely site of protonation. nih.gov ESI is particularly well-suited for coupling with liquid chromatography (LC), allowing for the analysis of the compound within complex mixtures. mdpi.com The resulting mass spectrum would be expected to show a dominant peak corresponding to the [M+H]⁺ ion, providing accurate molecular weight information.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization method, particularly useful for obtaining high-quality mass spectra from solid samples. The choice of matrix is critical for successful analysis. For a compound like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) would be suitable. mdpi.com The presence of the cyano group and the aromatic indole system in the analyte itself may contribute to efficient energy absorption from the laser, a property that is beneficial for the MALDI process. researchgate.net This technique is highly sensitive and provides a rapid determination of the molecular weight.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.
N-H Stretch: A sharp to moderately broad peak is anticipated in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2220-2260 cm⁻¹. researchgate.net
C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl (C=O) stretching vibration is predicted to appear between 1700 and 1725 cm⁻¹. nih.gov
C-O Stretch: The C-O stretching vibration of the ester group will likely produce a strong band in the 1200-1300 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Indole N-H | Stretch | 3300 - 3400 | Medium |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |
| Cyano C≡N | Stretch | 2220 - 2260 | Strong, Sharp |
| Ester C=O | Stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |
| Ester C-O | Stretch | 1200 - 1300 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable structural information.
The most prominent feature in the Raman spectrum is expected to be the C≡N stretching mode, which typically gives a strong and sharp signal in the 2200-2250 cm⁻¹ region. researchgate.net This band's exact position can be sensitive to the local molecular environment. researchgate.net Additionally, the aromatic ring stretching modes of the indole nucleus would produce characteristic signals in the 1400-1600 cm⁻¹ range. The symmetric vibrations of the ester group would also be Raman active, complementing the data obtained from FT-IR. mdpi.com
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The structural moiety responsible for this absorption is known as a chromophore. researchgate.net
The primary chromophore in this compound is the indole ring system itself, which is an aromatic, conjugated system. This system gives rise to intense π→π* electronic transitions. Indole derivatives typically exhibit strong absorption bands in the ultraviolet region. umaine.edu The presence of the electron-withdrawing cyano and ethyl carboxylate groups attached to the indole ring act as auxochromes. These groups can modify the energy of the electronic transitions, often causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). The analysis is typically performed in a solvent such as ethanol or methanol (B129727), and the resulting spectrum is a key characteristic for the conjugated system of the molecule.
Table 3: Predicted UV-Vis Spectroscopic Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) | Solvent |
| Substituted Indole Ring | π→π | ~220-240 | Ethanol |
| Substituted Indole Ring | π→π | ~280-320 | Ethanol |
Circular Dichroism (CD) Spectroscopy for Chiral Indole Derivatives
Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com While this compound is itself an achiral molecule, CD spectroscopy is an invaluable tool for characterizing chiral derivatives of the indole scaffold. The introduction of a stereocenter into the indole structure can lead to distinct CD spectra, providing critical information about the molecule's absolute configuration and conformation in solution. nih.gov
The CD spectrum of a chiral compound presents positive or negative bands that are unique to its molecular structure. youtube.com The sign and magnitude of these bands are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. nih.gov For chiral indole derivatives, the indole nucleus acts as a chromophore. Its electronic transitions interact with the chiral environment, giving rise to a characteristic CD signal. This allows researchers to distinguish between enantiomers, which, being mirror images, produce equal and opposite CD spectra.
Furthermore, conformation-specific CD spectroscopy, particularly when applied to cold, isolated molecules in the gas phase, can distinguish between different stable conformers of a single chiral molecule. nih.gov This level of detail is crucial for understanding structure-activity relationships, as different conformations may exhibit varying biological activities. By combining experimental CD data with quantum chemical calculations, it is possible to assign the absolute configuration of newly synthesized chiral indole derivatives and to study their conformational dynamics in different environments. nih.gov Anisotropic CD, which examines oriented molecules, can also provide information on the orientation of molecules in anisotropic media like liquid crystals. rsc.org
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the three-dimensional molecular structure in the solid state. While specific crystal structure data for this compound is not publicly available, the analysis of the closely related compound, Ethyl 1H-indole-2-carboxylate, offers significant insight into the structural characteristics of this class of molecules. nih.gov
A study on Ethyl 1H-indole-2-carboxylate revealed that it crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The analysis showed that the molecule is nearly planar. In the crystal lattice, molecules form hydrogen-bonded dimers. nih.gov Specifically, the indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of an adjacent molecule, creating a centrosymmetric ring motif. nih.govresearchgate.net This interaction is a key feature that governs the molecular packing, which adopts a herringbone pattern. nih.gov
The detailed crystallographic data obtained from SC-XRD allows for the creation of a precise model of the molecule in the solid state. This information is fundamental for understanding physical properties and for computational modeling studies.
Interactive Table 1: Crystal Data and Structure Refinement for Ethyl 1H-indole-2-carboxylate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₁NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5622 (7) |
| b (Å) | 18.891 (2) |
| c (Å) | 9.6524 (13) |
| β (°) | 104.454 (13) |
| Volume (ų) | 982.1 (2) |
| Z | 4 |
| Temperature (K) | 170 |
| Radiation type | Mo Kα |
| λ (Å) | 0.71073 |
Data sourced from references researchgate.net.
Interactive Table 2: Hydrogen-Bond Geometry for Ethyl 1H-indole-2-carboxylate
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1···O2 | 0.84 (3) | 2.08 (3) | 2.877 (3) | 158 (3) |
Data sourced from reference nih.gov.
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline or powdered sample. This makes it an essential tool for routine characterization, quality control, and phase identification of materials. acs.org
A PXRD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. For a compound like this compound, PXRD would be used to:
Confirm Crystalline Identity: By comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data, the identity and purity of the crystalline phase can be confirmed.
Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and distinguishing between polymorphs, which can have different physical properties. mdpi.com
Assess Crystallinity: The sharpness of the diffraction peaks provides information about the degree of crystallinity. Broad peaks can indicate an amorphous or poorly crystalline material, while sharp peaks are characteristic of a well-ordered crystalline structure. researchgate.net
Monitor Phase Transformations: PXRD can be used to study changes in the crystal structure that occur as a function of temperature, pressure, or humidity.
While a specific PXRD pattern for this compound is not presented here, the methodology remains a standard and crucial step in the solid-state characterization of any new indole derivative. researchgate.net
Applications of Ethyl 4 Cyano 1h Indole 2 Carboxylate in Specialized Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-Step Organic Synthesis
The indole (B1671886) scaffold is a foundational structure in numerous natural products and pharmacologically active compounds. mdpi.commdpi.com Ethyl 4-cyano-1H-indole-2-carboxylate serves as a versatile intermediate in multi-step organic synthesis due to the presence of multiple reactive sites that can be selectively modified. The indole nitrogen, the aromatic ring, the cyano group, and the ethyl ester each provide a handle for further chemical transformations, allowing for the construction of more complex molecular architectures. mdpi.comorgsyn.org
The ester and cyano groups, being electron-withdrawing, influence the reactivity of the indole ring, while also serving as points for derivatization. For instance, the ester can be hydrolyzed to a carboxylic acid or converted into an amide or hydrazide, providing a route to a wide array of functionalized indole derivatives. mdpi.com Similarly, the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions to build new ring systems.
A pertinent example illustrating the utility of this class of intermediates is the use of the related compound, methyl indole-4-carboxylate, in the synthesis of novel indole–pyrrole (B145914) hybrids. In this synthesis, the indole derivative serves as the foundational starting material for a one-pot reaction that constructs a complex multifunctionalized pyrrole ring attached to the indole core, yielding compounds with potential antileishmanial activity. nih.gov This highlights how the indole-carboxylate framework is a crucial precursor for creating elaborate heterocyclic systems. The ethyl ester of the title compound can be similarly used for creating diverse molecular libraries through sequential and controlled chemical modifications.
Development of Advanced Organic Materials
The unique electronic and photophysical properties of the 4-cyanoindole (B94445) core make this compound a promising precursor for the development of advanced organic materials.
The 4-cyanoindole scaffold is a highly efficient fluorophore, and its derivatives are extensively used as fluorescent probes in biochemical and biological research. rsc.orgnih.gov The substitution of a cyano group at the C4 position of the indole ring has been shown to produce favorable photophysical properties, including significant Stokes shifts and high fluorescence quantum yields, particularly in aqueous environments. nih.govcell.com
Derivatives such as 4-cyanotryptophan (B8074655) (4CN-Trp) and 4-cyanoindole-2'-deoxyribonucleoside (4CNI-NS) are prominent examples of probes developed from this core structure. nih.govnih.gov These probes are valuable tools for studying the structure, function, and hydration status of proteins and nucleic acids. nih.govcell.com For example, 4CNI-NS has been successfully incorporated into DNA to act as a sensitive, isomorphic probe for investigating non-canonical DNA structures like G-quadruplexes and i-motifs. nih.govresearchgate.net The fluorescence of 4CNI-NS is highly sensitive to its local environment, making it an effective reporter on molecular structure and dynamics. researchgate.net
Research has quantified the photophysical properties of various 4-cyanoindole analogues, demonstrating their superiority over earlier fluorescent probes like 2-aminopurine-2′-deoxyribonucleoside (2APN). rsc.orgsemanticscholar.org The high quantum yield of these derivatives is a key feature; for instance, 4CNI-NS exhibits a quantum yield of approximately 0.85 in water. nih.gov this compound serves as a key synthetic precursor to access such advanced fluorescent molecules.
Table 1: Photophysical Properties of Selected 4-Cyanoindole Derivatives
| Compound | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Key Application | Reference |
|---|---|---|---|---|
| 4-Cyanoindole-2'-deoxyribonucleoside (4CNI-NS) | 0.85 ± 0.10 (in H₂O) | 10.3 ± 1.0 ns (in H₂O) | DNA/RNA structural probe | nih.gov |
| 4-Cyano-6-aminoindole-2′-deoxyribonucleoside | 0.0067 ± 0.0006 | Not specified | Fluorescent nucleoside analogue | semanticscholar.org |
| Methyl 6-amino-1H-indole-4-carboxylate derivative | 0.083 ± 0.001 | Not specified | Fluorescent nucleoside analogue | semanticscholar.org |
While direct applications of this compound in optoelectronics are an emerging area, its structural motifs are highly relevant to the design of advanced organic materials. Cyano-substituted π-conjugated systems are a significant class of materials used in optoelectronic devices, including sensors and fluorescent switches. mdpi.com The electron-withdrawing nature of the cyano group can be used to tune the electronic configuration, HOMO/LUMO energy levels, and charge-transfer properties of a molecule. mdpi.comresearchgate.net
For instance, cyano-substituted oligo(p-phenylene vinylene) (CN-OPV) derivatives are known for their high solid-state fluorescence efficiency and have been developed for applications in fluorescent sensors and data storage. mdpi.com Similarly, the functionalization of thiophene-based systems with dicyanovinyl or tricyanovinyl groups creates materials with significant nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. researchgate.net The indole nucleus of this compound, combined with two distinct electron-withdrawing groups (cyano and ester), provides a push-pull electronic structure that is a foundational design principle for NLO chromophores and other optoelectronic materials. This makes it a promising precursor for creating novel organic semiconductors or photofunctional materials.
Precursor in Ligand Design for Coordination Chemistry
The field of coordination chemistry frequently utilizes organic molecules as ligands to form metal complexes with tailored properties. Indole and its derivatives have gained importance in the design of ligands for creating metal complexes with applications in catalysis and medicinal chemistry. mdpi.comresearchgate.net The indole scaffold can coordinate with metal ions in various ways, and the presence of additional functional groups enhances its versatility as a ligand precursor. mdpi.com
This compound possesses several potential coordination sites:
The nitrogen atom of the indole ring.
The nitrogen atom of the cyano group.
The carbonyl oxygen of the ethyl ester group.
These sites can be used to design monodentate, bidentate, or even polydentate ligands. For example, the ester group can be converted to a hydrazide, which can then be condensed with aldehydes or ketones to form Schiff base ligands. mdpi.com Such indole-based Schiff base ligands have been used to synthesize transition metal complexes with significant biological activity. nih.govbohrium.com The presence of the cyano group offers an additional coordination site that can be used to form bridged multinuclear complexes or to fine-tune the electronic properties of the resulting metal complex. The strategic modification of this compound allows for the synthesis of a diverse range of ligands capable of forming stable and functional coordination compounds with various transition metals. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 4-cyano-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or substitution reactions on indole derivatives. For example, ethyl indole-2-carboxylate derivatives can undergo nitrile functionalization via palladium-catalyzed cyanation or electrophilic substitution under acidic conditions. Reaction optimization includes controlling temperature (reflux in acetic acid, ~110°C), stoichiometry of reagents (e.g., sodium acetate as a base), and catalyst selection (e.g., Lewis acids like AlCl₃). Post-reaction purification often involves recrystallization from DMF/acetic acid mixtures .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small molecules) .
- NMR spectroscopy : Analyze - and -NMR to confirm substitution patterns (e.g., cyano group at C4, ester at C2).
- Mass spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.
- IR spectroscopy : Identify characteristic stretches (e.g., C≡N ~2200 cm, ester C=O ~1700 cm) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2, H315) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335: Respiratory tract irritation).
- Storage : Keep at 2–8°C in airtight containers to avoid decomposition .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the Lee-Yang-Parr (LYP) correlation functional to calculate electron density distributions and frontier molecular orbitals (HOMO/LUMO). Parameters like absolute hardness () and electronegativity () derived from ionization potential () and electron affinity () can predict reactivity .
- Software : Gaussian or ORCA packages with B3LYP/6-31G(d) basis sets for geometry optimization .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) for this compound derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers) causing splitting anomalies.
- COSY/NOESY : Identify through-space couplings or conformational isomerism.
- X-ray Diffraction : Confirm substituent positions if NMR ambiguities persist .
- Isotopic Labeling : Use -labeled analogs to trace electronic environments .
Q. What mechanistic insights explain low yields in Friedel-Crafts acylation of this compound?
- Methodological Answer :
- Steric Hindrance : The cyano group at C4 may hinder electrophile access. Mitigate by using bulkier directing groups or microwave-assisted synthesis to enhance reaction rates.
- Electron-Withdrawing Effects : The cyano group deactivates the indole ring, reducing electrophilic substitution efficiency. Optimize by increasing Lewis acid catalyst loading (e.g., AlCl₃) or switching to Brønsted acids (e.g., H₂SO₄) .
Q. How can researchers assess the environmental impact of this compound degradation products?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition products (e.g., CO, NO) under controlled pyrolysis .
- LC-MS/MS : Detect trace metabolites in simulated wastewater.
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity of degradation intermediates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
